3-Chloro-4-fluorophenyl isothiocyanate
Overview
Description
3-Chloro-4-fluorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₃ClFNS and a molecular weight of 187.62 g/mol It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-fluorophenyl isothiocyanate can be synthesized from 3-chloro-4-fluoroaniline through a reaction with 1,1’-thiocarbonyldiimidazole . The reaction typically involves the following steps:
- Dissolution of 3-chloro-4-fluoroaniline in an appropriate solvent such as dichloromethane.
- Addition of 1,1’-thiocarbonyldiimidazole to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Purification of the product by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorophenyl isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group (-N=C=S) can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Amines: React with this compound to form thioureas under mild conditions.
Alcohols: React to form carbamates, typically requiring a base such as triethylamine.
Thiols: Form dithiocarbamates in the presence of a base.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
3-Chloro-4-fluorophenyl isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is electrophilic and readily reacts with nucleophilic species, leading to the formation of various derivatives. These reactions can modify the biological activity of the resulting compounds, making them useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.
4-Fluorophenyl isothiocyanate: Lacks the chlorine atom, making it less reactive in certain conditions.
4-Chlorophenyl isothiocyanate: Lacks the fluorine atom, which can affect its reactivity and applications.
Uniqueness
3-Chloro-4-fluorophenyl isothiocyanate is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes
Properties
IUPAC Name |
2-chloro-1-fluoro-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVRIIKIGKFOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333836 | |
Record name | 3-Chloro-4-fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137724-66-4 | |
Record name | 3-Chloro-4-fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-fluoro-4-isothiocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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